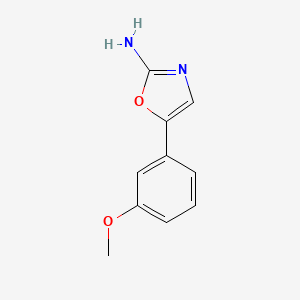

5-(3-Methoxyphenyl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

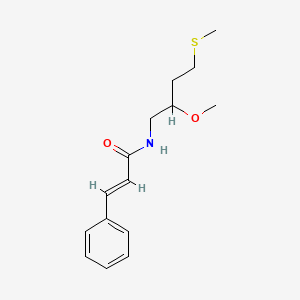

“5-(3-Methoxyphenyl)oxazol-2-amine” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of “5-(3-Methoxyphenyl)oxazol-2-amine” consists of a 5-membered oxazole ring attached to a phenyl ring with a methoxy (OCH3) group at the 3rd position . The exact structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis

While specific chemical reactions involving “5-(3-Methoxyphenyl)oxazol-2-amine” are not available in the retrieved data, oxazole derivatives are known to participate in various reactions due to their heterocyclic nature .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methoxyphenyl)oxazol-2-amine” are not explicitly mentioned in the retrieved data. For detailed properties, databases like ChemicalBook can be referred to.Aplicaciones Científicas De Investigación

Environmental Remediation

Research has shown that compounds similar to 5-(3-Methoxyphenyl)oxazol-2-amine, such as sulfamethoxazole, which also contains N-amine groups, are persistent organic pollutants. They undergo transformation reactions leading to various metabolites in the environment. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been employed for their removal, focusing on the interactions between the pollutants and sorbents or the generation of hydroxyl radicals for catalytic degradation (Prasannamedha & Kumar, 2020).

Materials Science

The microwave-assisted synthesis of benzoxazoles and related derivatives is a notable application in materials science. Benzoxazoles, which share a similar heterocyclic motif with 5-(3-Methoxyphenyl)oxazol-2-amine, exhibit significant pharmacological activities and properties relevant to material science. Microwave-assisted synthesis enhances the efficiency and diversity of benzoxazole derivatives, which are crucial in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Pharmacology

In pharmacology, compounds structurally related to 5-(3-Methoxyphenyl)oxazol-2-amine, such as 5-MeO-DALT, have been investigated for their psychoactive properties. These studies primarily focus on understanding the pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics of such compounds, highlighting the need for further research to establish a scientific evidence base for their effects (Corkery et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for “5-(3-Methoxyphenyl)oxazol-2-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, its bioavailability, pharmacokinetics, and absorption should be studied further to provide information for its future efficacy improvement .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAJFVMZRLWMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)oxazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2955673.png)

![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B2955676.png)

methanone](/img/structure/B2955677.png)

![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)

![1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2955686.png)